![molecular formula C15H30ClN3O2 B8118208 6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride](/img/structure/B8118208.png)
6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride
Übersicht
Beschreibung
ENMD-1068 (hydrochloride) is a selective antagonist of protease-activated receptor 2 (PAR2). This compound has shown significant potential in reducing hepatic stellate cell activation and collagen expression by inhibiting the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway. Additionally, ENMD-1068 (hydrochloride) inhibits the proliferation of endometrial cells and induces apoptosis of epithelial cells in lesions, making it a valuable compound for studying endometriosis and liver fibrosis .
Vorbereitungsmethoden
The synthesis of ENMD-1068 (hydrochloride) involves several steps:
Starting Materials: The synthesis begins with 6-amino-1-hexanone and 4-(3-methyl-1-oxobutyl)-1-piperazine.
Reaction Conditions: The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. .
Analyse Chemischer Reaktionen
ENMD-1068 (Hydrochlorid) durchläuft verschiedene chemische Reaktionen:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.
Substitution: Substitutionsreaktionen können auftreten, insbesondere an den Amino- oder Piperazinresten.
Häufige Reagenzien und Bedingungen: Reagenzien wie Wasserstoffperoxid für die Oxidation, Natriumborhydrid für die Reduktion und verschiedene Alkylhalogenide für die Substitution werden üblicherweise verwendet.
Hauptprodukte: Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und Reagenzien ab
Wissenschaftliche Forschungsanwendungen
ENMD-1068 (Hydrochlorid) hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle des Protease-aktivierten Rezeptors 2 in verschiedenen chemischen Signalwegen zu untersuchen.
Biologie: Untersucht die Auswirkungen auf Zellsignalwege, insbesondere den TGF-β1/Smad-Signalweg.
Medizin: Erforscht potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Endometriose und Leberfibrose.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Protease-aktivierten Rezeptor 2 und verwandte Signalwege abzielen
5. Wirkmechanismus
ENMD-1068 (Hydrochlorid) entfaltet seine Wirkung durch die selektive Antagonisierung des Protease-aktivierten Rezeptors 2. Diese Hemmung reduziert die Aktivierung von Lebersternzellen und die Kollagenexpression, indem der TGF-β1/Smad-Signalweg blockiert wird. Darüber hinaus hemmt es die Proliferation von Endometriumzellen und induziert die Apoptose von Epithelzellen innerhalb von Läsionen. Die Verbindung zeigt auch anti-angiogene und entzündungshemmende Aktivitäten, die zu ihrem therapeutischen Potenzial beitragen .
Wirkmechanismus
ENMD-1068 (hydrochloride) exerts its effects by selectively antagonizing protease-activated receptor 2. This inhibition reduces the activation of hepatic stellate cells and collagen expression by blocking the TGF-β1/Smad signaling pathway. Additionally, it inhibits the proliferation of endometrial cells and induces apoptosis in epithelial cells within lesions. The compound also exhibits anti-angiogenic and anti-inflammatory activities, further contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
ENMD-1068 (Hydrochlorid) kann mit anderen Antagonisten des Protease-aktivierten Rezeptors 2 verglichen werden:
BIIL260 (Hydrochlorid): Ein weiterer Antagonist mit ähnlichen inhibitorischen Wirkungen auf den Protease-aktivierten Rezeptor 2.
LYN-1604 (Hydrochlorid): Zeigt ähnliche entzündungshemmende und anti-angiogene Aktivitäten.
NLX-112 (Hydrochlorid): Teilt ähnliche molekulare Ziele und Signalwege, kann sich jedoch in Potenz und Spezifität unterscheiden.
Einzigartigkeit: ENMD-1068 (Hydrochlorid) ist einzigartig in seiner spezifischen Hemmung des TGF-β1/Smad-Signalwegs, was es besonders wertvoll für die Erforschung von Leberfibrose und Endometriose macht
Eigenschaften
IUPAC Name |
6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2.ClH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMQQSSIEIJEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;(4-tert-butylphenyl)sulfonyl-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]azanide](/img/structure/B8118131.png)
![(1S,2S,3R,5S)-3-(7-Chloro-5-(Propylthio)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-3-Yl)-5-(2-Hydroxyethoxy)Cyclopentane-1,2-Diol](/img/structure/B8118139.png)
![5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B8118167.png)
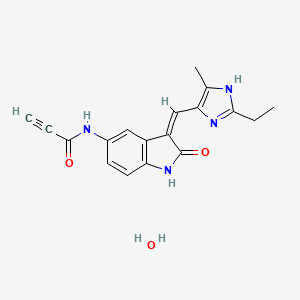
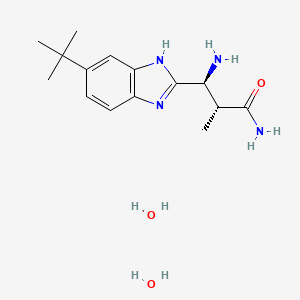
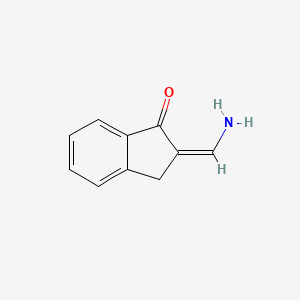
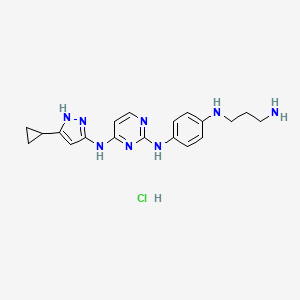
![Sulfur, [(3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-4-phenylbutylidene]dimethyloxo-, (T-4)-](/img/structure/B8118227.png)
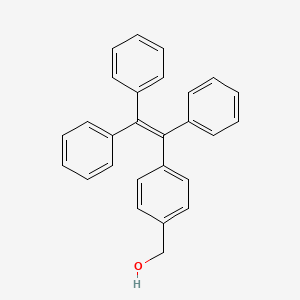
![5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8118237.png)
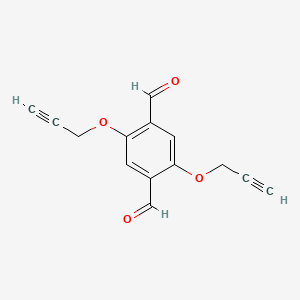
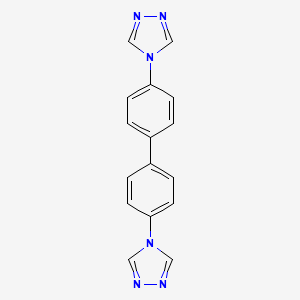
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8118246.png)
![4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline](/img/structure/B8118249.png)
